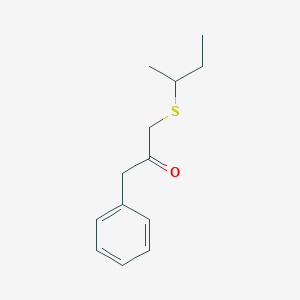

1-(Sec-butylthio)-3-phenylpropan-2-one

説明

1-(Sec-butylthio)-3-phenylpropan-2-one is a sulfur-containing ketone derivative characterized by a sec-butylthio group (-S-C(CH₃)CH₂CH₃) at the 1-position and a phenyl group (-C₆H₅) at the 3-position of the propan-2-one backbone. This compound belongs to a class of thioketones, which are studied for their unique electronic and steric properties due to the sulfur atom’s polarizability and the bulky sec-butyl substituent.

特性

分子式 |

C13H18OS |

|---|---|

分子量 |

222.35 g/mol |

IUPAC名 |

1-butan-2-ylsulfanyl-3-phenylpropan-2-one |

InChI |

InChI=1S/C13H18OS/c1-3-11(2)15-10-13(14)9-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3 |

InChIキー |

LHMABOIGPBMTEY-UHFFFAOYSA-N |

正規SMILES |

CCC(C)SCC(=O)CC1=CC=CC=C1 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Sec-butylthio)-3-phenylpropan-2-one typically involves the nucleophilic substitution of a suitable precursor with sec-butylthiol. One common method involves the reaction of 3-phenylpropan-2-one with sec-butylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

Industrial production of 1-(Sec-butylthio)-3-phenylpropan-2-one may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

1-(Sec-butylthio)-3-phenylpropan-2-one can undergo various chemical reactions, including:

Oxidation: The sec-butylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the phenylpropanone backbone can be reduced to form alcohols.

Substitution: The sec-butylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

1-(Sec-butylthio)-3-phenylpropan-2-one has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the synthesis of specialty chemicals and materials.

作用機序

The mechanism of action of 1-(Sec-butylthio)-3-phenylpropan-2-one involves its interaction with specific molecular targets and pathways. The sec-butylthio group can undergo oxidation to form reactive intermediates that may interact with biological macromolecules. The phenylpropanone backbone can also participate in various biochemical reactions, potentially leading to the modulation of cellular processes.

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-(sec-butylthio)-3-phenylpropan-2-one, highlighting variations in substituents and their implications:

Key Findings:

- Steric Effects : The sec-butyl group in 1-(sec-butylthio)-3-phenylpropan-2-one provides intermediate steric hindrance compared to methyl (less hindered) and tert-butyl (more hindered) analogs. This balance may optimize reactivity in catalytic processes or nucleophilic additions .

- Benzo[b]thiophene derivatives (e.g., ) exhibit amplified electronic effects due to aromatic conjugation.

- Synthetic Yields : Pd-catalyzed reactions for structurally related ketones (e.g., 1-(cyclohex-2-enyl)-3-phenylpropan-2-one) achieve yields of 63–71%, with enantioselectivity up to 90% (R) when chiral ligands are used . Thioketones may require modified conditions due to sulfur’s coordination with transition metals.

Spectroscopic and Analytical Comparisons

NMR Spectroscopy:

- 1-(Dimethyl(oxo)-λ⁶-sulfaniliden)-3-phenylpropan-2-one : In CDCl₃, the carbonyl carbon (C=O) resonates at ~205 ppm in ¹³C NMR, while the sulfur-linked methyl groups appear at ~2.3 ppm in ¹H NMR .

- 1-(Cyclohex-2-enyl)-3-phenylpropan-2-one : Aromatic protons are observed at 7.2–7.4 ppm, and the cyclohexenyl protons exhibit characteristic splitting patterns between 5.5–6.0 ppm .

- Thioketones: The C=S stretching vibration in FTIR typically appears at 1050–1200 cm⁻¹, distinct from C=O absorptions (~1700 cm⁻¹) in non-sulfur analogs .

Mass Spectrometry:

HRMS data for 1-(cyclohex-2-enyl)-3-phenylpropan-2-one confirms a molecular ion [M+H]⁺ at m/z 243.1382, consistent with C₁₆H₁₈O . Thioketones like 1-(sec-butylthio)-3-phenylpropan-2-one would exhibit higher molecular weights due to sulfur incorporation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。